molecular formula C8H9F2N B8813730 1-(2,3-Difluorophenyl)ethan-1-amine CAS No. 870849-27-7

1-(2,3-Difluorophenyl)ethan-1-amine

Cat. No.: B8813730
CAS No.: 870849-27-7
M. Wt: 157.16 g/mol
InChI Key: KETZXWRRCDXDFT-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)ethan-1-amine is a fluorinated primary amine with the molecular formula C₈H₉F₂N and CAS number 1427378-79-7 (as the hydrochloride salt) . Its structure features a benzene ring substituted with fluorine atoms at the 2- and 3-positions, attached to an ethylamine chain. This compound is commercially available with high purity (≥99%) and serves as a versatile intermediate in pharmaceuticals, agrochemicals, and specialty chemicals . Its fluorinated aromatic ring enhances lipophilicity and metabolic stability, making it valuable in drug discovery and pesticide development .

Properties

CAS No.

870849-27-7

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

1-(2,3-difluorophenyl)ethanamine

InChI

InChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3

InChI Key

KETZXWRRCDXDFT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)ethan-1-amine

  • Molecular Formula : C₈H₉F₂N
  • CAS Number : 321318-17-6 (S-enantiomer)
  • Key Differences : Fluorine atoms at the 3- and 4-positions instead of 2- and 3-.
  • The S-enantiomer is specifically noted as a chiral building block in asymmetric synthesis .

(R)-1-(2,4-Difluorophenyl)ethan-1-amine

  • CAS Number : 791098-84-5
  • Key Differences : Fluorine at 2- and 4-positions.
  • Impact : The asymmetric substitution pattern may reduce steric hindrance compared to 2,3-difluoro derivatives, enhancing solubility and bioavailability in medicinal chemistry applications .

Alkyl Chain and Cyclic Modifications

1-(2,3-Difluorophenyl)propan-1-amine

  • CAS Number : 1217458-20-2 (hydrochloride, R-enantiomer)
  • Key Differences : Propylamine chain instead of ethylamine.

1-(3,3-Difluorocyclopentyl)ethan-1-amine

  • Molecular Formula : C₇H₁₃F₂N
  • CAS Number : 1697951-90-8
  • Key Differences : Cyclopentyl ring with 3,3-difluoro substitution instead of an aromatic ring.
  • Impact : The cyclic structure restricts conformational flexibility, which could enhance target selectivity in enzyme inhibitors .

Functional Group Additions

1-[3-(Difluoromethoxy)phenyl]ethan-1-amine

  • Molecular Formula: C₉H₁₁F₂NO
  • CAS Number : 926263-64-1
  • Key Differences : Difluoromethoxy (-OCF₂H) group at the 3-position.
  • Impact : The electron-withdrawing difluoromethoxy group enhances metabolic stability and may improve CNS penetration in neuroactive compounds .

1-(Pyridin-2-yl)ethan-1-amine

  • Key Differences : Pyridine ring replaces the benzene ring.
  • Impact : The nitrogen atom in pyridine enables hydrogen bonding, altering interactions with biological targets such as kinases or GPCRs .

Data Table: Comparative Analysis

Compound Name Molecular Formula CAS Number Substituent Pattern Key Applications
1-(2,3-Difluorophenyl)ethan-1-amine C₈H₉F₂N 1427378-79-7 2,3-difluorophenyl Pharmaceuticals, agrochemicals
(S)-1-(3,4-Difluorophenyl)ethan-1-amine C₈H₉F₂N 321318-17-6 3,4-difluorophenyl Chiral intermediates
1-(3,3-Difluorocyclopentyl)ethan-1-amine C₇H₁₃F₂N 1697951-90-8 3,3-difluorocyclopentyl Drug design
1-[3-(Difluoromethoxy)phenyl]ethan-1-amine C₉H₁₁F₂NO 926263-64-1 3-(difluoromethoxy)phenyl Neuroactive agents

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